3-Hydroxy-4-methoxyphenethylamine hydrochloride
Overview
Description
3-Hydroxy-4-methoxyphenethylamine hydrochloride is synthesized from vanillin and nitromethane, involving steps like condensation, reduction, and hydrochlorination. Its structure is confirmed through spectroscopic methods such as IR and NMR, indicating the compound's synthesis feasibility and structural integrity (Chen Wen-hua, 2006).
Synthesis Analysis
The synthesis process explores the impact of various factors like reaction temperature, catalyst proportion, and reagent mole ratio on the yield during condensation. Additionally, the preparation of reducing agents and reaction conditions significantly affect the reduction yield, achieving a reduction yield of 66.8% (Chen Wen-hua, 2006).
Molecular Structure Analysis
Molecular structure characterization of 3-Hydroxy-4-methoxyphenethylamine hydrochloride involves IR and NMR spectroscopy, providing essential insights into its structural features and confirming its synthesized structure (Chen Wen-hua, 2006).
Chemical Reactions and Properties
The compound's chemical reactions include the formation of fluorescent derivatives through reactions with hydrazine in the presence of nitrous acid, which is significant for analytical and diagnostic applications. This reaction is a two-stage process involving the formation of fluorescent derivatives of related compounds, highlighting the compound's reactivity and potential for further chemical modifications (P. Scott, 1971).
Physical Properties Analysis
The physical properties of 3-Hydroxy-4-methoxyphenethylamine hydrochloride, such as solubility, melting point, and stability, can be inferred from its synthesis and structural characterization. However, detailed physical properties require specific studies focusing on these aspects.
Chemical Properties Analysis
The compound exhibits a range of chemical properties, including its ability to undergo condensation reactions, reactivity towards reducing agents, and formation of fluorescent derivatives, indicating its versatile chemical nature. Additionally, its synthesis from vanillin, a naturally occurring compound, demonstrates its potential for accessibility and applicability in various chemical syntheses (Chen Wen-hua, 2006); (P. Scott, 1971).
Scientific Research Applications
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Bioactive Small Molecules Research
- 3-Hydroxy-4-methoxyphenethylamine hydrochloride is considered a bioactive small molecule .
- It is used in research to study the effects of these molecules on biological systems .
- The outcomes of these studies can vary widely, but they generally contribute to our understanding of biological processes and pathways .
-
Forensic and Toxicology Reference Materials
- This compound is used as a reference material in forensic and toxicology studies .
- It can be used to calibrate instruments, validate methods, and ensure the accuracy of results in these fields .
- The outcomes of these studies can vary widely, but they generally contribute to our understanding of toxicological processes and forensic investigations .
-
Cardiotonic and Antihypotensive Research
- 3-Hydroxy-4-methoxyphenethylamine hydrochloride is a derivative of Dopamine, an endogenous catecholamine with α and β-adrenergic activity .
- It is used in research related to cardiotonic and antihypotensive effects .
- The outcomes of these studies can vary widely, but they generally contribute to our understanding of cardiovascular processes and treatments .
-
- This compound is used as an impurity reference material .
- It can be used to calibrate instruments, validate methods, and ensure the accuracy of results in these fields .
- The outcomes of these studies can vary widely, but they generally contribute to our understanding of impurity processes and investigations .
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
properties
IUPAC Name |
5-(2-aminoethyl)-2-methoxyphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-3-2-7(4-5-10)6-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAFITWSSODFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3213-30-7 (Parent) | |
Record name | 4-O-Methyldopamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30983059 | |
Record name | 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Hydroxy-4-methoxyphenethylamine hydrochloride | |
CAS RN |
645-33-0 | |
Record name | 3-Hydroxy-4-methoxyphenethylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-O-Methyldopamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 645-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-O-METHYLDOPAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CP13H7TI9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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